Thalidomide-O-acetamido-C4-acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H21N3O8 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
5-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H21N3O8/c24-14-8-7-12(18(28)22-14)23-19(29)11-4-3-5-13(17(11)20(23)30)31-10-15(25)21-9-2-1-6-16(26)27/h3-5,12H,1-2,6-10H2,(H,21,25)(H,26,27)(H,22,24,28) |
InChI Key |
KRHAOYHSNMOHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCC(=O)O |
Origin of Product |
United States |
Molecular and Structural Basis of Interaction with Biological Targets
Cereblon (CRBN) as a Primary Ligand-Binding Protein
Cereblon (CRBN) has been identified as the primary and direct target of thalidomide (B1683933) and its derivatives, including Thalidomide-O-acetamido-C4-acid. spring8.or.jpnih.gov This interaction is central to the compound's biological activity.
Identification and Validation of CRBN as a Direct Target
The identification of CRBN as the direct target of thalidomide was a significant breakthrough in understanding the drug's mechanisms of action. spring8.or.jpnih.gov It was discovered that thalidomide binds directly to CRBN, which is a component of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). spring8.or.jpnih.gov This binding was validated through various methods, including the use of thalidomide-immobilized beads in competitive elution assays. researchgate.net Further studies confirmed that the (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity to CRBN compared to the (R)-enantiomer, by approximately 10-fold. nih.gov This stereospecific binding is crucial for the subsequent biological effects. nih.gov The resistance of cell lines with a deleted CRBN gene to thalidomide derivatives further solidifies CRBN's role as the essential target. spring8.or.jp
Structural Analysis of Thalidomide-CRBN Binding Pocket
The binding of thalidomide and its derivatives occurs within a specific pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN. rsc.orgplos.org This binding pocket is a hydrophobic aromatic cage primarily formed by three tryptophan residues (W380, W386, and W400) and one phenylalanine residue (F402). rsc.orgplos.org
The glutarimide (B196013) moiety of the thalidomide molecule inserts into this "tri-Trp pocket," where it forms crucial hydrogen bonds. spring8.or.jprsc.org Specifically, the imide group of the glutarimide ring forms hydrogen bonds with the backbone of histidine 378 (H378) and tryptophan 380 (W380). rsc.org The phthalimide (B116566) portion of the molecule remains exposed on the surface of CRBN. rsc.org The structural integrity of the glutarimide ring is essential for this interaction, as modifications or the absence of its carbonyl groups lead to a loss of binding. researchgate.net The (S)-enantiomer of thalidomide fits more favorably into this pocket, adopting a more relaxed conformation of its glutarimide ring, which explains its stronger binding affinity. nih.gov
| Key Residues in CRBN Binding Pocket | Interacting Moiety of Thalidomide | Type of Interaction |
| Tryptophan (W380, W386, W400) | Glutarimide Ring | Hydrophobic Interaction |
| Phenylalanine (F402) | Glutarimide Ring | Hydrophobic Interaction |
| Histidine (H378) | Glutarimide Imide Group | Hydrogen Bond |
| Tryptophan (W380) | Glutarimide Imide Group | Hydrogen Bond |
E3 Ubiquitin Ligase Complex (CRL4^CRBN) Assembly and Function
CRBN functions as a substrate receptor within the larger Cullin-RING Ligase 4 (CRL4) complex, which also includes Cullin 4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1). nih.govnih.govnih.gov This complex, denoted as CRL4^CRBN, is a key player in the ubiquitin-proteasome system, which targets proteins for degradation.
Role of this compound in Modulating CRL4^CRBN Activity
The binding of ligands like this compound to CRBN modulates the activity of the CRL4^CRBN complex. nih.gov One of the key functions that is inhibited is the auto-ubiquitination of CRBN itself. nih.gov By binding to CRBN, thalidomide and its derivatives prevent this self-regulation, which in turn alters the substrate specificity of the entire E3 ligase complex. nih.govnih.gov This modulation is stereospecific, with the (S)-enantiomer being a more potent inhibitor of auto-ubiquitination than the (R)-enantiomer. nih.govnih.gov
Allosteric Modulation of CRL4^CRBN via Ligand Binding
The binding of a ligand to the TBD of CRBN induces a conformational change in the protein, which is an example of allosteric modulation. biorxiv.org Cryo-electron microscopy studies have revealed that in its unliganded (apo) state, CRBN exists in an "open" conformation. biorxiv.org The binding of a Cereblon E3 Ligase Modulatory Drug (CELMoD) agent, such as a thalidomide derivative, is necessary and sufficient to trigger a rearrangement into a "closed" conformation. biorxiv.org This conformational shift is critical for the subsequent recruitment of new protein substrates to the complex.
Ligand-Induced Neo-Substrate Recognition and Recruitment
The most significant consequence of ligand binding to CRBN is the alteration of its substrate specificity, leading to the recognition and recruitment of "neo-substrates"—proteins that are not the natural targets of the CRL4^CRBN complex. nih.govrsc.org
The binding of the thalidomide derivative creates a new molecular surface on CRBN. biorxiv.org This novel surface acts as a binding interface for specific proteins, effectively acting as a "molecular glue" between CRBN and the neo-substrate. rsc.orgresearchgate.net This induced proximity allows the CRL4^CRBN E3 ligase to ubiquitinate the neo-substrate, marking it for degradation by the proteasome. nih.gov
Mechanism of Molecular Glue Formation between Ligand, CRBN, and Substrates
The fundamental mechanism of action for thalidomide derivatives is that of a "molecular glue". cellgs.comresearchgate.net When a compound like this compound binds to CRBN, it alters the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govnih.gov This binding event creates a new protein-protein interaction surface on CRBN, enabling it to recruit and bind to proteins referred to as "neo-substrates". jst.go.jpresearchgate.net
The core interactions occur within a specific binding pocket on CRBN, often called the "tri-Trp pocket" due to the presence of three key tryptophan residues. nih.gov The glutarimide ring of the thalidomide derivative fits into this pocket, forming critical hydrogen bonds and hydrophobic interactions. researchgate.net Once the ligase-ligand complex is formed, it can bind to a degron, a specific degradation signal, on a target protein. A common structural motif recognized on neo-substrates is a β-hairpin loop containing a critical glycine (B1666218) residue. nih.govnih.gov This ternary complex (CRBN-ligand-neo-substrate) is the crucial step that leads to the ubiquitination of the neo-substrate by the E3 ligase complex, marking it for destruction by the proteasome. researchgate.netnih.gov
| Component | Role | Key Features |
|---|---|---|
| Thalidomide Derivative (Ligand) | Acts as a molecular glue, altering CRBN's substrate specificity. | Contains a glutarimide moiety for CRBN binding and a variable phthalimide moiety. nih.gov |
| Cereblon (CRBN) | Substrate receptor of the CRL4 E3 ubiquitin ligase. uniprot.org | Features a thalidomide-binding domain (TBD) with a "tri-Trp pocket". nih.gov |
| Neo-substrate | The target protein to be degraded. | Often contains a specific structural motif (e.g., β-hairpin or G-loop) for recognition by the CRBN-ligand complex. researchgate.netnih.gov |
| CRL4 E3 Ubiquitin Ligase | The cellular machinery that transfers ubiquitin to the target protein. | Composed of CUL4, DDB1, and RBX1, with CRBN as the substrate receptor. rsc.org |
Specificity of this compound for Neo-Substrate Recruitment
The specificity of which neo-substrates are recruited is highly dependent on the chemical structure of the thalidomide derivative bound to CRBN. jst.go.jpnih.gov Different modifications on the phthalimide ring of the thalidomide scaffold can lead to the recruitment of different sets of proteins. nih.gov
This compound is specifically designed as a CRBN ligand for use in PROTACs. cd-bioparticles.netmedkoo.com In this context, the molecule itself does not have inherent specificity for a particular neo-substrate to be degraded. Instead, its primary role is to bind with high affinity to CRBN. The "acid" end of the C4 linker serves as a chemical handle to attach a linker, which is then connected to a separate ligand that binds to the desired target protein. cd-bioparticles.net Therefore, the neo-substrate specificity of a PROTAC utilizing this compound is ultimately determined by the target-binding ligand at the other end of the PROTAC molecule. The thalidomide derivative's function is to hijack the CRBN E3 ligase, while the other end of the chimera provides the specificity for the protein of interest. medchemexpress.com
Structural Determinants of Binding Affinity and Specificity of C4-Modified Derivatives
Structural modifications to the thalidomide scaffold are crucial for determining both the affinity for CRBN and the specificity for neo-substrates. The C4 position of the phthalimide ring has been identified as a key site for modification. nih.gov
Conformational Dynamics of Ligand-Receptor Interactions
The binding of thalidomide derivatives to CRBN is a dynamic process influenced by the stereochemistry and conformation of the ligand. researchgate.net Structural studies have revealed that the (S)-enantiomer of thalidomide binds to CRBN with approximately 10-fold greater affinity than the (R)-enantiomer. researchgate.netnih.gov This is because the glutarimide ring of the (S)-enantiomer adopts a more relaxed, lower-energy conformation when bound in the tri-Trp pocket. researchgate.netnih.gov
Upon binding, the glutarimide ring is anchored within the pocket, while the phthalimide moiety is more solvent-exposed. researchgate.net For C4-modified derivatives like this compound, the acetamido-C4-acid linker extends from this solvent-exposed face. The flexibility of this linker is an important consideration in PROTAC design, as it must be long and dynamic enough to allow the PROTAC to simultaneously bind CRBN and the target protein, facilitating the formation of a productive ternary complex.
| Compound | Binding Affinity (Kd) to CRBN TBD | Reference |
|---|---|---|
| Thalidomide | 43.4 ± 2.6 µM | researchgate.net |
| Lenalidomide (B1683929) | 6.7 ± 0.9 µM | researchgate.net |
| Pomalidomide (B1683931) | 14.7 ± 1.9 µM | researchgate.net |
| (S)-Thalidomide | ~10-fold stronger than (R)-enantiomer | researchgate.netnih.gov |
Impact of C4-Acid Group on Protein-Ligand Interface
The C4 position of the phthalimide ring is directed towards the solvent when the ligand is bound to CRBN, making it an ideal point for modification without disrupting the primary binding interactions within the tri-Trp pocket. researchgate.netnih.gov Attaching linkers at this position is a common strategy in the development of PROTACs. dcchemicals.com
Mechanistic Investigations of Cellular and Biochemical Effects
Modulation of Ubiquitination Pathways by Thalidomide-O-acetamido-C4-acid
Thalidomide (B1683933) and its analogs, including this compound, exert their effects primarily by interacting with Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). nih.govnih.gov This interaction does not inhibit the E3 ligase complex but rather modulates its substrate specificity, leading to the ubiquitination and subsequent degradation of proteins that are not normally targeted by CRL4^CRBN^. nih.govnih.gov This process is often referred to as the recruitment of "neosubstrates." nih.govresearchgate.net
Studies on Polyubiquitin (B1169507) Chain Formation and Linkage Specificity
The ubiquitination process involves the attachment of ubiquitin, a small regulatory protein, to a substrate protein. This can occur as a single ubiquitin molecule (monoubiquitination) or as a chain of ubiquitin molecules (polyubiquitination). The specific type of linkage in the polyubiquitin chain determines the fate of the substrate protein.
Regulation of Proteasomal Degradation Cascades
The ultimate consequence of neosubstrate ubiquitination by the CRL4^CRBN^ complex in the presence of a thalidomide analog is the degradation of the target protein by the proteasome. nih.gov The proteasome is a large protein complex that recognizes and degrades polyubiquitinated proteins, thereby regulating their cellular levels. nih.gov
The binding of thalidomide derivatives to CRBN alters the conformation of the substrate-binding pocket, enabling the recruitment of specific proteins for degradation. nih.govnih.gov The selectivity for these "neosubstrates" is highly dependent on the specific chemical structure of the thalidomide analog. nih.govnih.gov For instance, while some analogs may target transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) for degradation, others may target different proteins. researchgate.net This targeted degradation of key cellular proteins is the basis for the therapeutic effects of these compounds in diseases like multiple myeloma. researchgate.netnih.gov
Application in Targeted Protein Degradation (TPD) Modalities
The unique ability of thalidomide and its derivatives to hijack the E3 ubiquitin ligase machinery has been ingeniously harnessed in the development of a revolutionary technology known as Targeted Protein Degradation (TPD), most notably through the creation of Proteolysis Targeting Chimeras (PROTACs). researchgate.netnih.gov
Design and Characterization of PROTACs Utilizing this compound as a CRBN Ligand
This compound is a key building block in the synthesis of PROTACs. bpsbioscience.comdcchemicals.commedkoo.com PROTACs are heterobifunctional molecules consisting of three main components: a ligand that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase (in this case, a thalidomide-based ligand for CRBN), and a chemical linker that connects the two ligands. nih.gov
This compound serves as a CRBN-recruiting ligand with a linker already attached, featuring a reactive functional group (such as an amine or azide) that allows for straightforward conjugation to a ligand for the target protein. tenovapharma.comtenovapharma.combroadpharm.com The "C4" designation in its name refers to the length of the linker, a critical parameter that can significantly impact the efficacy of the resulting PROTAC. sigmaaldrich.com The precise geometry and flexibility of the linker are crucial for facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and degradation. sigmaaldrich.comsigmaaldrich.com
| Component | Function |
| Thalidomide-based moiety | Binds to the E3 ubiquitin ligase Cereblon (CRBN). nih.gov |
| Linker (e.g., -O-acetamido-C4-) | Connects the CRBN ligand to the target protein ligand and influences the stability and geometry of the ternary complex. sigmaaldrich.comsigmaaldrich.com |
| Target Protein Ligand | Binds specifically to the protein of interest that is intended for degradation. |
Inducement of Specific Target Protein Degradation in Cellular Contexts
Once a PROTAC incorporating this compound enters a cell, it brings the target protein into close proximity with the CRL4^CRBN^ E3 ligase complex. nih.gov This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome. nih.gov
This approach allows for the targeted degradation of proteins that have historically been considered "undruggable" because they may lack a functional active site that can be inhibited by traditional small molecules. nih.govresearchgate.net By targeting proteins for destruction rather than just inhibition, PROTACs can offer a more potent and sustained pharmacological effect. The specificity of degradation is determined by the target protein ligand incorporated into the PROTAC design.
Influence on Endogenous Protein Homeostasis and Turnover
The use of thalidomide derivatives, including in the context of PROTACs, has a direct impact on the homeostasis and turnover of specific endogenous proteins. Protein homeostasis, or proteostasis, is the process by which cells control the concentration, conformation, and location of their proteins. nih.gov
By hijacking the ubiquitin-proteasome system, this compound and the PROTACs derived from it can selectively and potently reduce the cellular levels of target proteins. This targeted degradation can have profound effects on cellular signaling pathways and functions that are dependent on the degraded protein. The ability to precisely manipulate the levels of specific proteins provides a powerful tool for studying protein function and for developing novel therapeutic strategies for a wide range of diseases.
Cellular Pathway Perturbations Attributed to Specific Protein Degradation Events
The compound this compound belongs to a class of molecules derived from thalidomide. These derivatives are pivotal in the field of targeted protein degradation, primarily serving as building blocks for creating Proteolysis Targeting Chimeras (PROTACs). The core function of this compound lies in its thalidomide component, which acts as a molecular glue to the E3 ubiquitin ligase cereblon (CRBN). nih.gov By itself, the thalidomide moiety does not degrade CRBN; instead, it modulates its function. When thalidomide or its derivatives bind to CRBN, they alter its substrate specificity, causing it to recognize and tag specific proteins, known as neosubstrates, for destruction by the cell's proteasomal machinery. nih.gov This targeted degradation of key proteins leads to significant disruptions in various cellular pathways.
The primary mechanism involves the formation of a ternary complex between the CRBN E3 ligase, the thalidomide-based molecule, and a specific neosubstrate. This proximity induces the ubiquitination of the neosubstrate, marking it for degradation. Research has identified several key neosubstrates whose degradation is responsible for the wide-ranging biological effects of thalidomide and its analogs.
Key Protein Degradation Events and Their Consequences:
Degradation of Ikaros and Aiolos: The lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are critical for the development and survival of B-lymphocytes. Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), potently induce the degradation of Ikaros and Aiolos. nih.gov This event is central to their therapeutic effects in multiple myeloma, a cancer of plasma cells. The loss of Ikaros and Aiolos leads to the downregulation of key myeloma cell survival factors, including Interferon Regulatory Factor 4 (IRF4), and induces apoptosis in malignant cells. nih.gov
Degradation of SALL4: Spalt-like transcription factor 4 (SALL4) is another crucial neosubstrate. SALL4 is a zinc finger transcription factor essential for embryonic development, including limb formation. The degradation of SALL4 is directly linked to the infamous teratogenic effects of thalidomide. Studies have shown that thalidomide-induced degradation of SALL4 phenocopies the genetic disorder Duane Radial Ray syndrome, which is caused by mutations in the SALL4 gene and is characterized by severe limb defects. This provides a direct mechanistic link between a specific protein degradation event and a major adverse effect.
Degradation of Casein Kinase 1α (CK1α): The immunomodulatory drug lenalidomide, a derivative of thalidomide, has been found to specifically induce the degradation of CK1α. This degradation is particularly relevant in the context of myelodysplastic syndromes (MDS) with a specific chromosomal deletion on chromosome 5 (del(5q)), where the gene for CK1α is located. In these cancer cells, the reduced levels of CK1α are further depleted by lenalidomide, leading to cell death and providing a therapeutic benefit.
The following tables summarize the key proteins targeted for degradation by thalidomide-based compounds and the resulting perturbations in cellular pathways.
Table 1: Proteins Degraded by Thalidomide and its Analogs via CRBN
| Degraded Protein (Neosubstrate) | Protein Family/Function | Associated Compound(s) | Key Cellular Consequence |
| Ikaros (IKZF1) | Zinc Finger Transcription Factor | Thalidomide, Lenalidomide, Pomalidomide | Apoptosis of multiple myeloma cells |
| Aiolos (IKZF3) | Zinc Finger Transcription Factor | Thalidomide, Lenalidomide, Pomalidomide | Downregulation of IRF4, anti-myeloma activity |
| SALL4 | Zinc Finger Transcription Factor | Thalidomide | Disruption of limb development, teratogenicity |
| Casein Kinase 1α (CK1α) | Serine/Threonine Kinase | Lenalidomide | Apoptosis in del(5q) MDS cells |
| GSPT1 | Translation Termination Factor | CC-885 (Thalidomide derivative) | Broad anti-cancer activity |
Table 2: Cellular Pathway Perturbations Resulting from Neosubstrate Degradation
| Degraded Protein | Affected Cellular Pathway | Downstream Effect |
| Ikaros (IKZF1) / Aiolos (IKZF3) | B-cell development and survival pathway | Inhibition of myeloma cell proliferation, immunomodulation |
| SALL4 | Embryonic development pathways (e.g., Wnt, FGF signaling) | Impaired limb and organ development |
| CK1α | p53 signaling pathway | Cell cycle arrest and apoptosis in specific cancer cells |
| GSPT1 | Protein translation and synthesis | Inhibition of protein production, leading to cell stress and death |
Structure Activity Relationship Sar Studies of Thalidomide O Acetamido C4 Acid Analogues
Impact of C4 Substitution on Biological Activity and Binding Affinity
The substitution pattern on the phthalimide (B116566) ring of thalidomide (B1683933) analogues plays a pivotal role in determining their biological activity, primarily by influencing the recruitment of neo-substrates to the CRBN-drug complex. nih.gov While the glutarimide (B196013) moiety is principally responsible for docking into a hydrophobic pocket on CRBN, the phthalimide portion is solvent-exposed and forms the interface for neo-substrate binding. nih.govnih.gov
Systematic Variation of C4 Moiety (e.g., acid, amine, alkyl groups)
Systematic variation of the substituent at the C4 position of the phthalimide ring has been a cornerstone of IMiD development. The evolution from thalidomide to the more potent lenalidomide (B1683929) and pomalidomide (B1683931) underscores the critical importance of the C4-amino group. nih.govnih.gov This functional group is a key determinant for the recruitment and subsequent degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the anti-myeloma activity of these drugs. nih.gov
Conversely, replacing the C4-amino group with other moieties such as a methyl or chloro group has been shown to alter the neo-substrate specificity. nih.gov While direct SAR data for a C4-carboxylic acid in the context of an O-acetamido linker is not extensively available in public literature, we can infer its likely impact based on established principles. A carboxylic acid at the C4 position would introduce a negative charge and different hydrogen bonding capabilities compared to the C4-amino group. This would almost certainly change the surface electrostatics of the drug-CRBN complex, thereby altering its affinity for various neo-substrates. It is plausible that a C4-acid derivative would recruit a different set of proteins for degradation compared to its C4-amino counterpart.
Similarly, the introduction of neutral alkyl groups at the C4 position would create a more hydrophobic surface, again favoring interaction with different neo-substrate proteins. The size and shape of the alkyl group would further fine-tune these interactions.
A hypothetical SAR study for C4-substituted Thalidomide-O-acetamido analogues could yield a range of biological activities, as summarized in the table below.
| C4-Substituent | Expected Impact on Neo-Substrate Recruitment | Rationale |
| -COOH (Acid) | Altered neo-substrate profile; likely reduced affinity for IKZF1/3 | Introduction of a negative charge and different hydrogen bonding pattern compared to the C4-amino group of lenalidomide/pomalidomide. nih.govnih.gov |
| -NH2 (Amine) | Enhanced recruitment of IKZF1/3 | The C4-amino group is known to be critical for the recruitment of these lymphoid transcription factors. nih.gov |
| -CH3 (Alkyl) | Different neo-substrate profile from both acid and amine | Introduction of a neutral, hydrophobic moiety would change the protein-protein interaction interface. nih.gov |
Role of O-Acetamido Linker in Modulating Cereblon and Neo-Substrate Interactions
The "Thalidomide-O-acetamido-C4-acid" molecule is a bifunctional molecule, where the O-acetamido-C4-acid portion acts as a linker with a terminal functional group. Such molecules are often designed as building blocks for the synthesis of PROTACs. nih.gov In a PROTAC, this linker would connect the thalidomide moiety (the CRBN-recruiting element) to a ligand for a target protein of interest.
The linker's role is to position the target protein optimally with respect to the E3 ligase machinery to allow for efficient ubiquitin transfer. Even subtle changes in linker composition or length can have profound effects on degradation efficiency and selectivity.
Influence of Glutarimide Ring Modifications on Cereblon Binding and Neo-Substrate Selectivity
The glutarimide ring is essential for CRBN binding. nih.govnih.gov It fits into a hydrophobic "tri-Trp pocket" on the surface of CRBN. nih.gov The interaction is stereospecific, with the (S)-enantiomer of thalidomide showing approximately 10-fold stronger binding to CRBN than the (R)-enantiomer. researchgate.netnih.gov This stronger binding of the (S)-enantiomer correlates with its more potent biological effects. researchgate.netnih.gov
Modifications to the glutarimide ring are generally poorly tolerated if they disrupt the key interactions within the binding pocket. For example, bulky modifications at the C4-carbon of the glutarimide ring can lead to a loss of CRBN binding due to steric hindrance. nih.gov However, some modifications are permissible and can be used to modulate activity or create prodrugs. For instance, N-alkylation of the glutarimide ring can inhibit CRBN binding, a strategy that can be employed to design prodrugs that release the active IMiD upon enzymatic cleavage.
In the context of a molecule like "this compound," maintaining an intact and correctly configured glutarimide ring is paramount for its function as a CRBN ligand. Any modification that compromises its fit within the tri-Trp pocket would abrogate its ability to act as a molecular glue or as part of a PROTAC.
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational approaches are invaluable tools for understanding and predicting the SAR of thalidomide analogues. Molecular docking and dynamics simulations can provide atomic-level insights into how these molecules interact with CRBN and their neo-substrates. nih.govresearchgate.net
Molecular Docking and Dynamics Simulations of Ligand-Protein Complexes
Molecular docking studies can predict the preferred binding pose of a ligand within the CRBN binding pocket. For thalidomide analogues, these studies consistently show the glutarimide ring buried within the tri-Trp pocket, making key hydrogen bonds and hydrophobic interactions. researchgate.net The phthalimide moiety is positioned at the solvent-exposed surface, available for neo-substrate interaction. Docking studies of various C4-substituted analogues can help to rationalize their observed neo-substrate specificities by modeling the resulting ternary complexes.
Molecular dynamics (MD) simulations can further refine these models by providing insights into the dynamic behavior of the ligand-protein and ternary complexes over time. nih.govresearchgate.net MD simulations can reveal the stability of key interactions, the conformational changes in both the drug and the proteins upon binding, and the energetic landscape of ternary complex formation. For a molecule like "this compound", MD simulations could be used to:
Predict the most stable conformation of the O-acetamido linker.
Model the interaction with potential neo-substrates to predict which proteins might be recruited for degradation.
The table below summarizes the binding affinities of some thalidomide analogues to CRBN, illustrating the impact of modifications.
| Compound | CRBN Binding Affinity (Kd) | Key Structural Feature | Reference |
| Thalidomide | ~250 nM | Unsubstituted Phthalimide | nih.gov |
| Lenalidomide | ~178 nM | C4-amino, lactam | nih.gov |
| Pomalidomide | ~157 nM | C4-amino, phthalimide | nih.gov |
This data highlights that while the affinity for CRBN is relatively consistent among these IMiDs, their biological outcomes differ significantly due to the influence of the C4-substituent on neo-substrate recruitment.
In Silico Prediction of Binding Modes and Conformational Changes of this compound Analogues
The burgeoning field of computational chemistry provides powerful tools to predict and analyze the interactions between small molecules and their biological targets. In the context of this compound and its analogues, in silico methods, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating their binding modes to the primary target, Cereblon (CRBN), and the subsequent conformational changes that are pivotal for their biological activity.
Binding Mode with Cereblon (CRBN)
Thalidomide and its derivatives exert their biological effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. nih.govnih.gov This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. nih.govscispace.com The interaction is primarily mediated by the glutarimide ring of the thalidomide scaffold, which fits into a hydrophobic "tri-Trp pocket" in the thalidomide-binding domain (TBD) of CRBN. nih.govresearchgate.net
In silico docking studies of various thalidomide analogues have consistently shown that the glutarimide moiety is essential for CRBN binding. nih.govresearchgate.net It forms crucial hydrogen bonds with the backbone of amino acid residues within the binding pocket, notably with His380 and Trp382. researchgate.net The phthalimide portion of the molecule is generally directed towards the exterior of the pocket, where it can interact with and recruit neosubstrates. nih.govresearchgate.net
For this compound, the core thalidomide structure is expected to adopt a similar binding orientation within the CRBN TBD. The acetamido-C4-acid linker, extending from the phthalimide ring, would project out from the binding pocket. The nature and conformation of this linker are critical as they influence the recruitment of specific neosubstrates to the CRBN complex. Molecular modeling suggests that variations in the linker length and composition can significantly alter the binding affinity and the selection of neosubstrates.
A study evaluating a series of 27 chemically diverse thalidomide analogues through in silico docking simulations revealed that while CRBN binding is a key factor, it may not be the sole determinant of antiangiogenic activity, suggesting the possibility of multiple targets or mechanisms of action for some analogues. nih.gov
Conformational Changes upon Binding
The binding of thalidomide and its analogues to CRBN is not a simple lock-and-key mechanism but rather involves conformational changes in both the ligand and the protein. X-ray crystallography studies have revealed that the conformation of the glutarimide ring can be distorted upon binding to fit optimally within the tri-Trp pocket. nih.govresearchgate.net
Specifically, stereochemistry plays a crucial role. The (S)-enantiomer of thalidomide has been shown to bind to CRBN with a higher affinity (approximately 10-fold stronger) than the (R)-enantiomer. researchgate.netnih.gov Structural analysis indicates that the (S)-enantiomer binds in a more "relaxed" conformation, whereas the (R)-enantiomer's glutarimide ring becomes more twisted to avoid steric clashes within the binding site. nih.govresearchgate.net This difference in binding affinity and conformation directly impacts the subsequent biological activity, with the (S)-enantiomer being the more potent form. nih.govnih.gov
Molecular dynamics simulations can further elucidate the dynamic nature of these interactions and the conformational landscape of the ligand-protein complex over time. These simulations can predict the stability of the binding pose and the flexibility of the linker in this compound and its analogues. The conformational flexibility of the acetamido-C4-acid linker is particularly important for its ability to position a target protein optimally for ubiquitination by the E3 ligase complex.
The table below summarizes key in silico predicted interaction data for thalidomide analogues with CRBN, based on findings from various studies.
| Compound/Analogue Class | Predicted Key Interacting Residues in CRBN | Predicted Conformational Notes |
| Thalidomide (General) | His380, Trp382 (via glutarimide) | Glutarimide ring in tri-Trp pocket; Phthalimide ring solvent-exposed. |
| (S)-Thalidomide | Stronger interaction with tri-Trp pocket | Binds in a relaxed glutarimide ring conformation. researchgate.net |
| (R)-Thalidomide | Weaker interaction with tri-Trp pocket | Glutarimide ring adopts a twisted conformation to avoid steric hindrance. researchgate.net |
| Tetrafluorinated Analogues | Interactions with the hydrophobic pocket | Modifications to the phthalimide ring can still permit CRBN binding. nih.gov |
| Analogues with Modified Linkers | Dependent on linker structure | The linker conformation is crucial for neosubstrate recruitment. |
The therapeutic potential of thalidomide analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to decipher how specific structural modifications influence biological activity. For this compound and its derivatives, SAR studies focus on modifications to the core phthalimide and glutarimide rings, as well as the acetamido-C4-acid linker, to optimize potency, selectivity, and pharmacokinetic properties.
The fundamental structural requirements for thalidomide-like activity have been well-established. The presence of both the phthalimide and glutarimide rings is considered essential for embryopathic and other biological activities. researchgate.netrsc.org The α-linkage between these two rings creates a chiral center, leading to the existence of (R) and (S) enantiomers with distinct biological profiles. researchgate.netrsc.org
SAR studies on various thalidomide analogues have revealed several key insights:
Glutarimide Ring: This moiety is paramount for binding to CRBN. nih.govresearchgate.net Modifications to the glutarimide ring, such as opening the ring or introducing bulky substituents, generally lead to a significant loss of activity due to diminished binding affinity to the tri-Trp pocket. researchgate.net
Phthalimide Ring: While the glutarimide ring is the primary anchor to CRBN, the phthalimide ring plays a crucial role in recruiting neosubstrates. nih.gov Substitutions on the phthalimide ring can be tolerated and are a key area of modification to alter the substrate specificity of the resulting PROTAC (Proteolysis Targeting Chimera) or molecular glue. For instance, tetrafluorination of the phthalimide ring in some analogues has been shown to retain antiangiogenic activity. nih.gov
Linker Moiety (in PROTACs): In the context of PROTACs, where the thalidomide scaffold serves as the E3 ligase ligand, the linker connecting it to a target protein ligand is critical. The length, rigidity, and attachment point of the linker, such as the acetamido-C4-acid chain in this compound, are determining factors for the formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein).
The following table summarizes the general SAR findings for thalidomide analogues.
| Structural Modification | Effect on Activity | Rationale |
| Modification/Removal of Glutarimide Ring | Significant loss of activity | Essential for binding to the tri-Trp pocket of CRBN. researchgate.net |
| Modification of Phthalimide Ring | Can alter substrate specificity and activity | The phthalimide ring is involved in neosubstrate recruitment. nih.gov |
| Change in Linker between Rings (α vs. β) | Loss of activity with β-linkage | The α-configuration is crucial for the correct spatial orientation and chirality. researchgate.net |
| Stereochemistry at Chiral Center | (S)-enantiomer is generally more potent | Higher binding affinity to CRBN compared to the (R)-enantiomer. nih.govnih.gov |
| Modifications to the Linker (in PROTACs) | Influences ternary complex formation and stability | Determines the proximity and orientation of the target protein to the E3 ligase. |
Methodological Approaches in Studying Thalidomide O Acetamido C4 Acid and Its Analogues
Advanced Chemical Synthesis and Characterization Techniques
The creation and verification of "Thalidomide-O-acetamido-C4-acid" and related compounds rely on robust synthetic and analytical methodologies.
Multi-Step Organic Synthesis and Purification Methods
The synthesis of thalidomide (B1683933) and its analogues, including those with linker modifications like "this compound," is a multi-step process. encyclopedia.pub Traditional methods often involved the reaction of phthalic anhydride (B1165640) with glutamic acid, followed by cyclization. sci-hub.se However, these routes can require harsh conditions, such as high-temperature melts, and often necessitate multiple recrystallizations to achieve high purity. encyclopedia.pub
Modern synthetic strategies have been developed to improve efficiency and yield. One approach involves a one-pot synthesis that can rapidly generate a variety of analogues without intermediate purification steps. nih.gov Another innovative method is solid-phase synthesis, where the phthalic anhydride is coupled to a hydroxymethyl polystyrene resin. nih.govacs.org This is followed by reaction with primary amines and subsequent treatment to yield thalidomide analogues with either open or closed phthalimide (B116566) rings. nih.govacs.org This technique offers high yields (often in the range of 40.3-98.1%) and purities (92.3-98.9%). nih.govacs.org
For purification, recrystallization from solvents like dimethyl sulfoxide (B87167) (DMSO), often in combination with alcohols such as methanol (B129727) or ethanol, is a common practice to obtain high-purity thalidomide. google.com The choice of solvent and crystallization conditions is critical for achieving the desired polymorphic form and purity levels, with HPLC purity often exceeding 99.7%. google.com
A general synthetic scheme for a thalidomide analogue might involve:
Reaction of a substituted phthalic anhydride with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. encyclopedia.pub
For linker-modified analogues like "this compound," a key intermediate would be functionalized to allow for the attachment of the acetamido-C4-acid linker. This often involves coupling reactions to a reactive group on the phthalimide ring. sigmaaldrich.com
Purification is then carried out using techniques like column chromatography or recrystallization to isolate the final product. google.comgoogle.com
Spectroscopic and Chromatographic Characterization (e.g., NMR, Mass Spectrometry, HPLC)
Once synthesized, the precise chemical structure and purity of "this compound" and its analogues must be rigorously confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the molecular structure. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For example, in the ¹H NMR spectrum of a thalidomide analogue, characteristic signals would appear for the protons on the phthalimide and glutarimide (B196013) rings, as well as any substituents. google.comrsc.org
Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compound and to confirm its elemental composition. ashpublications.orgnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further validating the chemical formula. rsc.org Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the quantification of compounds in biological matrices. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of the synthesized compounds. nih.govusf.eduelsevierpure.com By using a reversed-phase column, such as a C18 column, and a suitable mobile phase, different components in a sample can be separated and quantified. usf.eduelsevierpure.com The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. acs.org HPLC methods are developed to be specific, linear, accurate, and precise for the quantitative determination of thalidomide and its analogues. nih.gov
Interactive Data Table: Analytical Techniques for Thalidomide Analogue Characterization
| Technique | Purpose | Key Information Obtained |
| ¹H NMR | Structural Elucidation | Chemical shift, integration, and coupling constants of protons. |
| ¹³C NMR | Structural Elucidation | Chemical shift of carbon atoms, confirming the carbon skeleton. |
| Mass Spectrometry | Molecular Weight Determination | Precise molecular weight and elemental composition. |
| HPLC | Purity Assessment & Quantification | Retention time and peak area for purity and concentration determination. |
Biophysical Methods for Ligand-Protein Interaction Analysis
Understanding how "this compound" and its analogues interact with their protein targets, most notably Cereblon (CRBN), is fundamental to deciphering their mechanism of action. nih.govnih.gov
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand to a protein. This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated.
In the context of thalidomide analogues, ITC would be used to quantify the binding affinity of "this compound" to the CRBN protein. By comparing the thermodynamic profiles of different analogues, researchers can gain insights into the driving forces of the binding event (i.e., whether it is enthalpically or entropically driven). For instance, studies have shown that the S-enantiomer of thalidomide binds to CRBN with a higher affinity than the R-enantiomer. nih.gov
Hypothetical ITC Data for Ligand-CRBN Interaction
| Ligand | Binding Affinity (K D ) (µM) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| Thalidomide | 1.0 | -5.5 | 2.5 |
| Analogue A | 0.5 | -6.2 | 2.8 |
| Analogue B | 2.5 | -4.8 | 1.9 |
This table represents hypothetical data to illustrate the type of information obtained from ITC experiments.
Surface Plasmon Resonance (SPR) for Kinetic Binding Studies
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides kinetic data on the association (kon) and dissociation (koff) rates of a ligand binding to a protein that is immobilized on a sensor chip. The ratio of these rates (koff/kon) gives the equilibrium dissociation constant (KD), which is a measure of binding affinity.
For "this compound," SPR would be employed to study the kinetics of its interaction with CRBN. By flowing solutions of the analogue over a sensor chip with immobilized CRBN, the rates at which the compound binds and unbinds can be determined. This kinetic information is complementary to the thermodynamic data from ITC and provides a more complete picture of the binding event. Comparing the kinetic profiles of different analogues can reveal how structural modifications affect the stability of the ligand-protein complex. nih.gov
X-ray Crystallography and Cryo-EM for Structural Elucidation of Complexes
X-ray Crystallography is a high-resolution structural biology technique that allows for the determination of the three-dimensional atomic structure of a molecule or a molecular complex. researchgate.netmdpi.comyoutube.com To achieve this, the protein-ligand complex must first be crystallized. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the complex can be built. youtube.com
X-ray crystallography has been instrumental in revealing the molecular basis of thalidomide's action. nih.govnih.govnih.gov Crystal structures of CRBN in complex with thalidomide and its derivatives have shown how these molecules act as a "molecular glue" to recruit neosubstrate proteins to the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to their degradation. nih.govnih.gov Specifically, the glutarimide moiety of thalidomide binds to a "tri-trp pocket" in CRBN. nih.gov Structural analysis of "this compound" in complex with CRBN would reveal the precise orientation of the linker and how it might influence the recruitment of target proteins.
Cryo-Electron Microscopy (Cryo-EM) is another powerful technique for determining the structure of large protein complexes. researchgate.net In cryo-EM, a sample is rapidly frozen in a thin layer of vitreous ice and then imaged using an electron microscope. Thousands of 2D images of the complex in different orientations are then computationally combined to reconstruct a 3D model. Cryo-EM is particularly useful for studying large, flexible complexes that are difficult to crystallize.
Biochemical Assays for Ubiquitination and Degradation Pathway Analysis
Biochemical assays are fundamental in directly assessing the molecular interactions and enzymatic activities central to the mechanism of thalidomide analogues. These in vitro systems allow for a controlled examination of the ubiquitination cascade and protein degradation.
In vitro ubiquitination assays are crucial for demonstrating that a thalidomide analogue, such as this compound, can promote the ubiquitination of a specific target protein (neostrate) by the Cereblon (CRBN) E3 ubiquitin ligase complex. nih.govcornell.eduresearchgate.net These assays reconstitute the key components of the ubiquitination machinery in a test tube.
The typical components of such an assay include:
E1 Activating Enzyme: Initiates the ubiquitination cascade by activating ubiquitin. nih.gov
E2 Conjugating Enzyme: Receives the activated ubiquitin from E1. Specific E2 enzymes, such as UBE2D3 and UBE2G1, have been shown to be important for the activity of thalidomide-based degraders. rsc.org
E3 Ligase Complex: The CRL4^CRBN^ complex (composed of CUL4A, DDB1, ROC1, and CRBN) provides substrate specificity. nih.gov
Ubiquitin: The small regulatory protein that is attached to the target.
Target Protein: The specific neosubstrate whose ubiquitination is being investigated.
ATP: Provides the energy for the enzymatic reactions.
Test Compound: this compound.
The reaction mixture is incubated to allow for the enzymatic transfer of ubiquitin to the target protein. The results are typically analyzed by Western blotting, using antibodies specific to the target protein to observe a characteristic laddering pattern of higher molecular weight bands, which indicates the addition of ubiquitin molecules. thebiogrid.org
Table 1: Representative Data from an In Vitro Ubiquitination Assay
| Condition | Target Protein (e.g., IKZF1) | Ubiquitinated Target Protein | Interpretation |
| Complete Assay Mix (No Compound) | Present | Absent/Low | Baseline ubiquitination is minimal. |
| Complete Assay Mix + this compound | Present | Present (Laddering) | The compound promotes ubiquitination of the target protein. |
| Assay Mix (No CRBN) + Compound | Present | Absent | CRBN is essential for the compound-mediated ubiquitination. |
| Assay Mix (No E1/E2) + Compound | Present | Absent | The ubiquitination cascade is required. |
This table illustrates the expected outcomes of an in vitro ubiquitination assay designed to test the activity of this compound.
Western blotting is a widely used technique to monitor the levels of specific proteins within a cell or tissue lysate. mdpi.com In the context of this compound, it is the primary method to confirm that the compound leads to the degradation of a target protein in a cellular context. Cells are treated with the compound for various times and at different concentrations, after which the cells are lysed, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the target protein. A decrease in the protein band intensity indicates degradation. acs.org
Immunoprecipitation (IP) is used to study protein-protein interactions. nih.gov For thalidomide analogues, co-immunoprecipitation (Co-IP) is employed to demonstrate the formation of a ternary complex between CRBN, the target protein, and the compound. researchgate.net In a typical experiment, cell lysates are incubated with an antibody that binds to CRBN. This antibody, along with CRBN and any proteins bound to it, is then captured. The captured proteins are then analyzed by Western blot to see if the target protein was pulled down with CRBN, an interaction that should be enhanced in the presence of the compound. researchgate.net
Table 2: Illustrative Western Blot and Co-IP Findings
| Assay | Condition | Result | Conclusion |
| Western Blot | Cells + this compound | Decreased level of Target Protein X | The compound induces degradation of Target Protein X. |
| Cells + Compound + Proteasome Inhibitor (e.g., MG132) | Level of Target Protein X is restored | Degradation is dependent on the proteasome. | |
| Co-IP | IP for CRBN, Blot for Target Protein X (No Compound) | Weak or no signal | No significant interaction between CRBN and Target Protein X. |
| IP for CRBN, Blot for Target Protein X (+ Compound) | Strong signal | The compound promotes the interaction between CRBN and Target Protein X. |
This table summarizes typical results from Western blot and co-immunoprecipitation experiments to validate the mechanism of a thalidomide-based degrader.
Cell-Based Assays for Target Engagement and Downstream Effects
Cell-based assays are essential to understand how this compound affects biological pathways and protein levels within a living system. ashpublications.org
Reporter gene assays are used to monitor the activity of a specific transcription factor or signaling pathway that is regulated by the target protein of this compound. nih.gov In this setup, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the transcription factor of interest. If the thalidomide analogue causes the degradation of a transcriptional repressor, an increase in the reporter signal will be observed. Conversely, if it degrades a transcriptional activator, the signal will decrease. This method provides a quantitative readout of the downstream functional consequences of target protein degradation. nih.gov
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. broadinstitute.org It can be used to measure protein levels on a per-cell basis. nih.gov For intracellular proteins, cells are fixed and permeabilized to allow an antibody to enter and bind to its target. For surface proteins, this step is not needed. The antibody is conjugated to a fluorescent dye, and the fluorescence intensity of individual cells is measured as they pass through a laser beam. This method can be used to confirm the degradation of a target protein in a large population of cells and can identify cell subpopulations that may respond differently to this compound. ashpublications.orgsci-hub.se
Table 3: Example Data from a Flow Cytometry Experiment
| Cell Population | Treatment | Mean Fluorescence Intensity (Target Protein) | Interpretation |
| Cancer Cell Line A | Vehicle (DMSO) | 15,000 | Baseline expression of the target protein. |
| Cancer Cell Line A | This compound (1 µM) | 4,500 | Significant degradation of the target protein. |
| CRBN Knockout Cell Line A | Vehicle (DMSO) | 14,800 | Baseline expression is similar to wild-type. |
| CRBN Knockout Cell Line A | This compound (1 µM) | 14,500 | No degradation occurs without CRBN. |
This table presents hypothetical data from a flow cytometry experiment measuring the degradation of an intracellular target protein following treatment with this compound.
Proteomic and Transcriptomic Profiling in Response to Compound Treatment
To gain a global understanding of the cellular response to this compound, researchers employ proteomic and transcriptomic profiling techniques. nih.gov
Proteomics , often using mass spectrometry, allows for the large-scale identification and quantification of proteins in a cell. ashpublications.org By comparing the proteomes of cells treated with and without the thalidomide analogue, researchers can identify all proteins that are degraded or whose expression changes as a downstream consequence. This is a powerful, unbiased approach to discover new neosubstrates and understand the off-target effects of the compound. nih.gov
Table 4: Summary of Proteomic and Transcriptomic Analyses
| Analysis Type | Methodology | Key Findings |
| Proteomics | Mass Spectrometry (e.g., TMT-based quantification) | Identification of primary degradation targets (neosubstrates).Quantification of changes in the abundance of thousands of proteins.Discovery of downstream effects on protein networks. |
| Transcriptomics | RNA-Sequencing | Identification of genes whose expression is up- or down-regulated.Elucidation of signaling pathways affected by the compound.Understanding the transcriptional consequences of degrading a specific protein. |
This table outlines the types of data and insights gained from proteomic and transcriptomic profiling of cells treated with this compound.
Quantitative Proteomics for Global Protein Degradation Profiling
Quantitative proteomics stands as a cornerstone for investigating the effects of this compound-based PROTACs and their analogues. This powerful technology allows for the comprehensive and unbiased measurement of changes in the abundance of thousands of proteins within a cell or tissue upon treatment with the compound. The primary goal is to identify which proteins are targeted for degradation and to what extent, as well as to uncover any off-target effects.
A typical experimental design for the proteomic profiling of such degraders involves treating cultured cells with the compound of interest and a vehicle control (like DMSO) for a specific duration. researchgate.net Following treatment, cells are harvested, and the proteins are extracted, digested into peptides, and often labeled with isobaric tags for multiplexed analysis. These labeled peptides are then analyzed by high-resolution mass spectrometry. researchgate.net
The resulting data is processed to identify and quantify the relative abundance of each protein across the different treatment conditions. Proteins that show a significant decrease in abundance in the compound-treated samples compared to the control are identified as potential degradation targets. researchgate.net
Table 1: Representative Data from a Quantitative Proteomics Experiment
This table illustrates the type of data generated from a hypothetical proteomics study on a PROTAC derived from this compound.
| Protein | Protein Function | Fold Change (Compound vs. Control) | p-value |
| Target Protein X | Kinase involved in cell proliferation | -8.5 | < 0.001 |
| IKZF1 (Ikaros) | Transcription factor | -4.2 | < 0.01 |
| IKZF3 (Aiolos) | Transcription factor | -3.8 | < 0.01 |
| CK1α | Kinase | -2.5 | < 0.05 |
| Housekeeping Protein | Structural protein | -1.1 | > 0.05 |
This data is representative and for illustrative purposes only.
The identification of known thalidomide neosubstrates like IKZF1 and IKZF3 can serve as a positive control, confirming that the thalidomide-based part of the PROTAC is effectively engaging the CRBN pathway. The primary target protein should exhibit the most significant degradation. Any other proteins showing significant degradation would be considered off-targets, a critical aspect for the development of highly specific therapeutic agents.
Gene Expression Analysis for Transcriptional Responses
While proteomics directly measures the degradation of proteins, gene expression analysis provides a complementary view of the downstream cellular response to the degradation of a specific target. By measuring changes in messenger RNA (mRNA) levels, researchers can understand the transcriptional consequences of removing a key protein, which may itself be a transcription factor or part of a signaling pathway that regulates gene expression.
Methodologies such as RNA-sequencing (RNA-seq) are commonly employed. In a typical experiment, cells are treated with the this compound-based PROTAC or a control. After a set period, the total RNA is extracted, and the mRNA is isolated and converted into a library of cDNA fragments for high-throughput sequencing. The resulting sequence reads are then mapped to a reference genome to quantify the expression level of every gene.
Bioinformatic analysis then identifies differentially expressed genes (DEGs) between the treated and control groups. Further pathway analysis of these DEGs can reveal the biological processes and signaling pathways that are modulated as a consequence of the targeted protein degradation. For instance, a study on thalidomide's effect in inflammatory bowel disease revealed 378 differentially expressed genes, highlighting pathways related to cAMP-mediated signaling and inhibition of matrix metalloproteinases. nih.gov
Table 2: Representative Gene Expression Changes Following Treatment
This table illustrates potential gene expression changes in response to the degradation of a target protein by a PROTAC derived from this compound.
| Gene | Gene Function | Fold Change (Compound vs. Control) | p-value |
| Gene A | Cell cycle progression | -5.2 | < 0.001 |
| Gene B | Apoptosis signaling | +4.8 | < 0.001 |
| Gene C | Inflammatory response | -3.5 | < 0.01 |
| Gene D | Metabolic pathway | +2.1 | < 0.05 |
| Housekeeping Gene | Basal cellular function | +1.05 | > 0.05 |
This data is representative and for illustrative purposes only.
The observed changes in gene expression can provide crucial insights into the mechanism of action of the PROTAC and its therapeutic potential. For example, the downregulation of genes involved in cell cycle progression and the upregulation of genes involved in apoptosis would be a desirable outcome if the target protein is an oncoprotein.
Future Directions and Conceptual Advances in Thalidomide Derivative Research
Rational Design Principles for Novel CRBN Ligands with Tailored Specificity
The development of new CRBN ligands with customized properties is a cornerstone of advancing targeted protein degradation (TPD). The design process is guided by a deep understanding of the structural and chemical interactions between the ligand, CRBN, and the target protein (neosubstrate).
Core Interaction and Structural Basis: Thalidomide (B1683933) is composed of a glutarimide (B196013) ring and a phthalimide (B116566) ring. rsc.org The glutarimide moiety is critical for binding to CRBN, fitting into a specific "tri-Trp pocket" in the thalidomide-binding domain (TBD) of CRBN. researchgate.netresearchgate.net This interaction is stereospecific, with the (S)-enantiomer of thalidomide showing a significantly higher binding affinity (approximately 10-fold stronger) to CRBN compared to the (R)-enantiomer. researchgate.netresearchgate.netsemanticscholar.org This enhanced affinity is due to a more conformationally relaxed state of the (S)-enantiomer's glutarimide ring when bound in the pocket. researchgate.netsemanticscholar.org The phthalimide portion of the molecule is directed outside of this primary binding pocket and serves as the surface for engaging neosubstrates, making it a key site for chemical modification in the design of new degraders. researchgate.netresearchgate.net
Rational Design and Structure-Activity Relationships (SAR): Rational design aims to optimize ligand properties by systematically modifying the thalidomide scaffold. The compound Thalidomide-O-acetamido-C4-acid exemplifies this approach. It retains the essential glutarimide core for CRBN binding while functionalizing the phthalimide ring with an acetamido-C4-acid linker. This linker provides a reactive handle for conjugation to a ligand that binds a specific protein of interest, forming a PROTAC. bpsbioscience.comrndsystems.com The position and nature of this linker are crucial and are chosen so as not to interfere with the primary CRBN binding.
Key design principles include:
Optimizing the Core Moiety: While the glutarimide ring is the classic CRBN binder, researchers have explored minimalistic scaffolds, such as uracil, which can also fit into the binding pocket, albeit with lower affinity. rsc.orgacs.org This simplification can improve physicochemical properties.
Modifying the Linker: The linker in a PROTAC, such as the acetamido-C4-acid chain, is not merely a spacer. Its length, rigidity, and attachment point influence the geometry of the ternary complex (CRBN-degrader-target), which is critical for efficient ubiquitination and subsequent degradation.
Computational Modeling: Molecular docking and molecular dynamics (MD) simulations are increasingly used to predict how novel ligands will bind to CRBN and to model the stability and conformation of the induced ternary complex. acs.orgnih.gov These computational tools help rationalize SAR and guide the design of new compounds with enhanced potency and specificity. acs.orgnih.gov
Improving Stability: A known issue with traditional thalidomide-based ligands is their potential for racemization and hydrolytic degradation. acs.org Novel designs, such as phenyl glutarimides and benzamide-based scaffolds, have been developed to improve chemical stability and address chirality issues. acs.org
Table 1: Key Structural Features in CRBN Ligand Design
| Structural Component | Role in Function | Design Considerations |
|---|---|---|
| Glutarimide Ring | Binds directly to the tri-tryptophan pocket of CRBN. Essential for ligase recruitment. rsc.orgresearchgate.net | Stereochemistry is critical ((S)-enantiomer preferred). Modifications can alter binding affinity. researchgate.netsemanticscholar.org |
| Phthalimide Ring | Provides the solvent-exposed surface for neosubstrate recruitment and serves as the attachment point for linkers in PROTACs. researchgate.netresearchgate.net | Modifications dictate neosubstrate specificity and provide points for chemical conjugation. nih.gov |
| Linker Moiety (e.g., -O-acetamido-C4-acid) | In PROTACs, connects the CRBN ligand to the target-binding ligand. Influences ternary complex formation. bpsbioscience.com | Length, composition, and attachment point must be optimized for effective and selective degradation. |
| Novel Scaffolds (e.g., Phenyl Dihydrouracil) | Serve as alternative CRBN-binding moieties to overcome limitations of the glutarimide scaffold. | Can improve properties like chemical stability and eliminate chiral centers. acs.org |
Exploration of this compound for Probing Alternative E3 Ligases or Protein Interactions
The vast majority of the approximately 600 E3 ubiquitin ligases in the human genome remain un-drugged. frontiersin.org The field of targeted protein degradation is heavily reliant on a small number of well-characterized E3 ligases, primarily CRBN and VHL. nih.govmdpi.com This reliance creates limitations, as the expression levels of these ligases can vary between different cell types and tissues, and resistance can emerge through mutations in the ligase itself. mdpi.com
A significant future direction is therefore the expansion of the E3 ligase toolkit. This involves two main strategies: the discovery of entirely new ligands for different E3 ligases and the exploration of whether existing ligands can be repurposed or modified to interact with other ligases.
Currently, This compound and similar derivatives are almost exclusively characterized as specific ligands for CRBN. bpsbioscience.comrndsystems.com Their design is explicitly intended to hijack the CRL4-CRBN complex. mdpi.com There is no significant body of research demonstrating that this compound or its direct parent, thalidomide, binds with high affinity to other E3 ligases to induce degradation.
However, the concept of probing for alternative interactions is a critical area of conceptual advancement. The principles guiding this exploration include:
Ligand Promiscuity: Investigating whether thalidomide-based structures exhibit low-affinity interactions with other E3 ligases that could be optimized through chemical modification.
Fragment-Based Screening: Using the thalidomide scaffold as a starting point in fragment-based screens against a panel of other E3 ligases to identify potential new binding partners. nih.gov
Structural Homology: Searching for other E3 ligases that may have substrate-binding pockets with structural similarities to the tri-Trp pocket of CRBN, which might accommodate a thalidomide-like moiety.
While This compound itself is a highly specialized tool for recruiting CRBN, it serves as a model for the type of well-characterized, functionalized E3 ligase handle that researchers aim to develop for a wider array of E3 ligases, such as MDM2 and cIAP. nih.gov
Development of Advanced Methodologies for Studying Protein Degradation Dynamics
Understanding the efficacy and specificity of a degrader requires a sophisticated toolkit of analytical methods capable of monitoring the entire degradation process, from initial binding events to the ultimate removal of the target protein. acs.org The development of such methodologies is crucial for accelerating the design-build-test-analyze cycle of novel degraders.
Mass Spectrometry (MS)-Based Proteomics: This is a cornerstone technology for TPD research. bruker.com
Quantitative Proteomics: Allows for a global, unbiased view of the entire proteome upon treatment with a degrader. nih.govyoutube.com This is essential for confirming the degradation of the intended target and, critically, for identifying off-target effects (i.e., the degradation of other proteins). bruker.com Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used to precisely measure protein degradation rates. nih.govnih.gov
Targeted Proteomics: Methods like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) offer highly sensitive and reproducible quantification of a predefined set of proteins and their modifications, making them ideal for validating degradation and studying downstream pathway effects in large sample sets. creative-proteomics.com
Fluorescence-Based and Live-Cell Imaging: These techniques provide real-time insights into the dynamics of protein degradation within living cells. nih.gov
Single-Molecule Fluorescence Microscopy: Enables the tracking of individual protein molecules, providing unparalleled resolution to study the kinetics of degradation and protein-protein interactions in real-time. numberanalytics.comnumberanalytics.com
Fluorescence Resonance Energy Transfer (FRET): Can be used to monitor the formation of the ternary complex (ligase-degrader-target) inside the cell. nih.gov
Fluorescent Reporters: Genetically encoded fluorescent timers and photoconvertible proteins can be fused to a target protein to visualize its stability and turnover. nih.gov
Biophysical and Biochemical Assays: These methods characterize the individual steps of the degradation process. acs.org
Target Engagement Assays: Confirm that the degrader binds to both the E3 ligase and the target protein. acs.org
Ternary Complex Formation Assays: Evaluate the ability of the degrader to bring the ligase and the target together. acs.org
Proximity-Labeling: Techniques such as BioID and APEX use engineered enzymes to biotinylate proteins in close proximity to a protein of interest, allowing for the identification of interaction partners within degradation complexes in a cellular context. nih.gov
Computational and Genetic Tools:
CRISPR-Cas9 Genome Editing: This powerful tool allows researchers to knock out specific genes, such as CRBN or other components of the ubiquitin-proteasome system, to validate that the observed degradation is dependent on the intended pathway. numberanalytics.com
Mathematical Modeling: Pulse-chase experiments combined with Bayesian data fitting can be used to model the kinetics of protein synthesis and degradation across the entire proteome, providing detailed information on protein half-lives. nih.gov
Table 2: Advanced Methodologies in Protein Degradation Research
| Methodology Category | Specific Technique(s) | Principle & Application in TPD |
|---|---|---|
| Proteomics | Quantitative MS, Targeted MS (PRM/MRM), SILAC | Global and targeted quantification of protein levels to assess degradation efficiency, specificity, and off-target effects. bruker.comnih.govcreative-proteomics.com |
| Live-Cell Imaging | Single-Molecule Fluorescence, FRET, Fluorescent Timers | Real-time visualization of protein turnover, ternary complex formation, and protein-protein interactions within living cells. nih.govnumberanalytics.com |
| Biochemical Assays | Proximity Labeling (BioID, APEX), In Vitro Deubiquitination Assays | Identifies stable and transient protein interactions in degradation complexes and provides direct mechanistic insights into enzyme activity. nih.gov |
| Genetic & Computational | CRISPR-Cas9, Molecular Dynamics (MD) Simulation | Validates the genetic dependency of degradation pathways and provides mechanistic and thermodynamic parameters for degrader design. acs.orgnumberanalytics.com |
Expanding Insights into Fundamental Cellular Processes Modulated by Thalidomide Derivatives
The action of thalidomide derivatives extends beyond simply destroying a single target protein. By redirecting the powerful cellular machinery of the ubiquitin-proteasome system, these molecules can fundamentally alter cellular signaling networks and processes. nih.govmyscience.ch Thalidomide and its analogs function as "molecular glues" that change the substrate specificity of CRBN, inducing the degradation of proteins (neosubstrates) that are not its natural targets. rsc.orgnih.govnih.gov
Understanding which fundamental processes are modulated by these compounds is key to explaining both their therapeutic effects and their toxicities. Research has identified several key neosubstrates and the pathways they control:
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors. The degradation of Ikaros and Aiolos, induced by lenalidomide (B1683929) and pomalidomide (B1683931), is crucial for the anti-myeloma and immunomodulatory effects of these drugs. nih.govnih.govmyscience.chnih.gov This discovery was a landmark in understanding how these drugs work in treating multiple myeloma.
SALL4: The degradation of this developmental transcription factor is linked to the notorious teratogenic (birth defect-causing) effects of thalidomide. nih.govnih.gov
p63: This transcription factor, a member of the p53 family, is involved in developmental processes, and its thalidomide-dependent degradation is also implicated in teratogenicity. researchgate.net
Casein Kinase 1α (CK1α): Lenalidomide, but not thalidomide or pomalidomide, can induce the degradation of CK1α, which is effective in treating a specific subtype of myelodysplastic syndrome. nih.gov This highlights how subtle changes in the degrader molecule can lead to vastly different substrate specificities and therapeutic applications. nih.gov
The study of these neosubstrates reveals that thalidomide derivatives can rewire fundamental cellular processes, including:
Transcriptional Regulation: By degrading key transcription factors, these molecules can reprogram gene expression on a large scale.
Cell Proliferation and Survival: The degradation of survival factors like IRF4 (downstream of Ikaros/Aiolos) is a key mechanism of their anti-cancer activity. nih.govresearchgate.net
Developmental Pathways: Interference with developmental regulators like SALL4 and p63 explains the severe consequences of thalidomide exposure during embryonic development. nih.govresearchgate.net
Protein Homeostasis: These molecules provide a powerful tool to study the ubiquitin-proteasome system itself, offering insights into how E3 ligases recognize substrates and how this process can be manipulated. youtube.com
Future work in this area will focus on unbiased, proteome-wide screens to identify the full spectrum of neosubstrates for new and existing CRBN ligands. This will not only help in predicting potential toxicities but also in uncovering new therapeutic opportunities by linking novel degradation targets to disease pathways.
Table 3: Key Neosubstrates of Thalidomide Derivatives and Modulated Cellular Processes
| Neosubstrate | Inducing Compound(s) | Associated Cellular Process / Outcome |
|---|---|---|
| Ikaros (IKZF1) & Aiolos (IKZF3) | Lenalidomide, Pomalidomide | Immunomodulation, Anti-myeloma activity. nih.govnih.govmyscience.ch |
| SALL4 | Thalidomide | Teratogenicity (developmental defects). nih.govnih.gov |
| p63 | Thalidomide | Teratogenicity (limb and cochlea development). researchgate.net |
| Casein Kinase 1α (CK1α) | Lenalidomide | Anti-proliferative effect in myelodysplastic syndrome. nih.gov |
| GSPT1 | Pomalidomide, CC-885 | Anti-proliferative effects in various cancers. |
Q & A
Q. How does the structural configuration of Thalidomide-O-acetamido-C4-acid influence its cereblon-binding activity?
Methodological Approach:
- Use nuclear magnetic resonance (NMR) or X-ray crystallography to resolve the compound’s 3D conformation, focusing on the spatial arrangement of the thalidomide moiety and the C4 linker.
- Compare binding affinity to cereblon (CRBN) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with truncated analogs (e.g., shorter linkers or modified amide groups) to isolate structural determinants of activity .
- Validate via proteasomal degradation assays in cell lines (e.g., MM.1S) to correlate structural features with ubiquitination efficiency .
Q. What synthetic strategies are optimal for incorporating this compound into PROTAC molecules?
Methodological Approach:
- Employ solid-phase peptide synthesis (SPPS) for modular assembly, using the C4-acid’s terminal carboxyl group for coupling to E3 ligase ligands or target protein binders.
- Optimize reaction conditions (e.g., DMT-MM as a coupling reagent in DMF/DCM) to preserve stereochemical integrity and minimize racemization .
- Confirm purity (>95%) via reverse-phase HPLC and characterize intermediates via high-resolution mass spectrometry (HRMS) .
Q. How does solubility impact the compound’s utility in in vitro assays?
Methodological Approach:
- Test solubility in aqueous buffers (PBS, pH 7.4) and organic solvents (DMSO, DMF) using nephelometry or UV-Vis spectroscopy.
- For cell-based assays, pre-dissolve in DMSO (≤0.1% final concentration) and verify stability via LC-MS over 24 hours .
- Compare cytotoxicity profiles across solvents to identify artifacts from precipitation or aggregation .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported PROTAC degradation efficiencies using this compound?
Methodological Approach:
- Standardize assay conditions (e.g., cell density, proteasome activity, and CRBN expression levels) to minimize variability.
- Use orthogonal validation methods (e.g., Western blotting, cycloheximide chase assays, and CRISPR-CRBN knockout controls) to confirm target degradation specificity .
- Apply dose-response curves (DC₅₀) and maximal degradation (Dmax) metrics to quantify potency discrepancies between studies .
Q. How can the C4 linker’s stability be optimized under physiological conditions?
Methodological Approach:
- Perform accelerated stability studies in simulated biological fluids (e.g., plasma, lysosomal pH 5.0) using LC-MS to monitor linker hydrolysis or oxidation.
- Introduce steric hindrance (e.g., methyl groups) or replace amide bonds with triazoles via click chemistry to enhance metabolic stability .
- Validate improvements using pharmacokinetic (PK) profiling in rodent models .
Q. What analytical techniques are critical for characterizing degradation byproducts of this compound in PROTAC systems?
Methodological Approach:
- Use tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to identify fragment ions from linker cleavage or thalidomide oxidation.
- Pair with stable isotope labeling (e.g., ¹³C/¹⁵N) to trace metabolic pathways in hepatocyte models .
- Cross-reference with toxicity assays to assess byproduct bioactivity .
Q. How do researchers address batch-to-batch variability in PROTAC synthesis using this compound?
Methodological Approach:
- Implement quality control (QC) protocols: mandatory HRMS, ¹H/¹³C NMR, and elemental analysis for each batch.
- Use statistical process control (SPC) charts to monitor critical parameters (e.g., coupling efficiency, purity) during scale-up .
- Establish a reference standard (e.g., NIST-traceable) for inter-laboratory reproducibility .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-dependent degradation data involving this compound?
Methodological Approach:
Q. How can researchers differentiate CRBN-dependent degradation from off-target effects in assays?
Methodological Approach:
- Include CRBN-knockout cell lines as negative controls.
- Perform thermal proteome profiling (TPP) or multiplexed proteomics (e.g., TMT labeling) to identify off-target protein destabilization .
- Validate with rescue experiments using excess thalidomide competitor .
Safety and Handling
Q. What precautions are essential when handling this compound in a laboratory setting?
Methodological Approach:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation (GHS Category 3 respiratory irritant).
- Store desiccated at -20°C in amber vials to prevent hygroscopic degradation and light-induced racemization .
- Decontaminate spills with 70% ethanol and activated carbon, followed by HEPA filtration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
